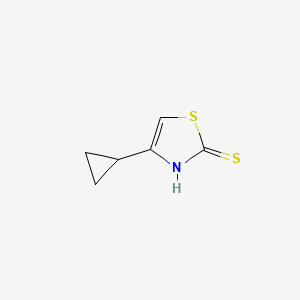

4-Cyclopropyl-1,3-thiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclopropyl-1,3-thiazole-2-thiol is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, involves the use of various catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 . The yield and properties of the synthesized compounds can be influenced by the choice of catalyst and the reaction conditions .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of this compound includes a thiazole ring with a cyclopropyl group at the 4-position and a thiol group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 157.26 . Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacophore Design

4-Cyclopropyl-1,3-thiazole-2-thiol and its derivatives are explored for their role as pharmacophores in the design of inhibitors targeting cysteine residues of proteins. These compounds act as electrophilic "warheads," capable of forming disulfide bonds with the cysteine thiol, thereby inactivating enzymes. This mechanism is significant in the development of new therapeutic agents targeting cysteine-dependent enzymes and biomolecules, such as H+/K+ ATPase, cathepsin B, and transglutaminase, which are crucial in various diseases. The unique thiadiazole moiety in these compounds is emphasized for its potential in medicinal chemistry, offering a promising avenue for targeting protein cysteine residues with high specificity and potency (T. Tam et al., 2005).

Synthesis and Characterization of Biologically Active Molecules

The compound and its related structures are also central to the synthesis of biologically active molecules. A specific example is the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, demonstrating the application of multi-component reactions (MCR) in creating potential biologically active molecules. The synthesized compounds are characterized for their antimicrobial activity, indicating the broad utility of these structures in developing new antimicrobial agents. The structural motifs, including the 4-thiazolidinone core and cyclopropyl moiety, underscore the compound's relevance in the discovery of new therapeutic agents with significant biological activities (I. Sydorenko et al., 2022).

Biological and Pharmacological Activities

1,3,4-Thiadiazole-based compounds, closely related to this compound, show a wide range of biological and pharmacological activities. These activities include anticancer properties, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. The diverse molecular targets for these compounds, such as carbonic anhydrase, cyclooxygenase, and various protein kinases, highlight the versatility of thiadiazole derivatives in medicinal chemistry and drug development. This diversity underscores the potential of this compound derivatives in exploring new therapeutic avenues across a broad spectrum of diseases (Joanna Matysiak, 2015).

Wirkmechanismus

Target of Action

Thiazole derivatives, a class to which this compound belongs, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antiviral effects . The specific targets can vary depending on the exact structure and functional groups present in the thiazole derivative.

Mode of Action

Thiazole derivatives often interact with their targets through various mechanisms, such as inhibiting key enzymes or disrupting essential biochemical processes . The exact interaction would depend on the specific target and the chemical structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways, often related to their antimicrobial, antifungal, and antiviral activities . The downstream effects can include the inhibition of pathogen growth or replication.

Result of Action

Given the known biological activities of thiazole derivatives, the effects could include the inhibition of pathogen growth or replication, disruption of essential biochemical processes, or modulation of immune responses .

Zukünftige Richtungen

Thiazoles, including 4-Cyclopropyl-1,3-thiazole-2-thiol, have shown promising biological activities, making them potential candidates for the development of new drugs . Future research could focus on exploring the structure-activity relationship of thiazole derivatives and designing novel compounds with improved potency and reduced toxicity .

Eigenschaften

IUPAC Name |

4-cyclopropyl-3H-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIENDHTVOUQYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344318-59-7 |

Source

|

| Record name | 4-cyclopropyl-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B2928358.png)

![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)

![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2928363.png)

![5-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)